Permanganic acid

説明

Significance within Advanced Inorganic Chemistry and Oxidation Science

Permanganic acid holds considerable significance in the fields of advanced inorganic chemistry and oxidation science due to its potent oxidizing capabilities. ontosight.ai It is a much stronger oxidant than the permanganate ion and is capable of oxidizing a wide range of organic and inorganic compounds. ubc.carsc.org The study of this compound provides fundamental insights into the reactivity of high-valent metal oxo-species, which are crucial in various chemical transformations, including industrial catalytic processes. nih.gov

The reactivity of this compound is often invoked to explain the enhanced oxidizing power of potassium permanganate in acidic solutions. aun.edu.eg In an acidic medium, the permanganate ion (MnO₄⁻) can be protonated to form this compound, which is a more aggressive oxidizing species. aun.edu.egnih.gov This is a key concept in understanding the mechanisms of permanganate oxidations, which are widely used in organic synthesis and analytical chemistry. For instance, the oxidation of alkanes, arenes, and various functional groups is often rationalized by the involvement of this compound as the active oxidant. ubc.cayoutube.com

Evolution of Academic Inquiry into this compound Systems

The investigation into this compound is intrinsically linked to the long history of research on permanganates, which began with the discovery of potassium permanganate. byjus.com Early studies focused on the preparation of this compound solutions, typically through the reaction of a permanganate salt, like barium permanganate, with a dilute acid, such as sulfuric acid. wikipedia.orgqsstudy.com A key challenge in these early investigations was the inherent instability of this compound, which readily decomposes to manganese dioxide, oxygen, and water. wikipedia.orgvedantu.com This decomposition is often autocatalytic, accelerated by the manganese dioxide product. wikipedia.orgvedantu.com

Over time, academic inquiry has evolved to include more sophisticated methods for the preparation and characterization of this compound. These include ion exchange, electrolysis, and the hydrolysis of manganese heptoxide, although the latter is often explosive. wikipedia.orgqsstudy.com Spectroscopic and kinetic studies have become central to understanding its properties and reaction mechanisms. For example, the pKa of this compound has been estimated through kinetic studies of oxidation reactions at varying acidities, with reported values in the range of -2.25 to -4.6. sciencemadness.orgcdnsciencepub.com Modern computational chemistry, such as density functional theory (DFT), is now being employed to model the structure and reactivity of this compound and its role in oxidation reactions. nih.govnih.gov

Current Research Landscape and Fundamental Challenges

The current research landscape for this compound continues to be shaped by its powerful oxidizing nature and its instability. A significant area of research involves elucidating the precise mechanisms of oxidation reactions where this compound is the active species. rsc.orgnih.gov This includes studies on the oxidation of a wide array of substrates, from simple organic molecules to complex pollutants. nih.govmdpi.com The role of this compound in the oxidative degradation of environmental contaminants is a topic of growing interest. nih.gov

The primary challenge in the study of this compound remains its transient nature. qsstudy.com Its high reactivity and tendency to decompose make it difficult to isolate and characterize in a pure, stable form. qsstudy.comsciencemadness.org This instability complicates kinetic studies and the definitive identification of reaction intermediates. Researchers often have to study this compound in situ, generated in dilute solutions, which presents its own set of experimental difficulties. researchgate.net Overcoming these challenges to gain a more complete understanding of the structure, properties, and reaction mechanisms of this compound is a key focus of ongoing research.

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

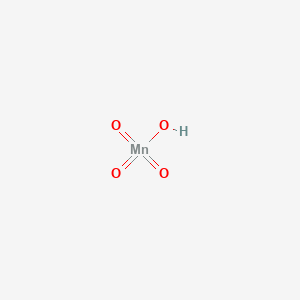

| Chemical Formula | HMnO₄ | wikipedia.orgvedantu.comqsstudy.com |

| Molar Mass | 119.94 g/mol | wikipedia.orgqsstudy.com |

| Appearance | Purple solution | wikipedia.orgqsstudy.comsciencemadness.org |

| Acidity (pKa) | -2.25 to -4.6 | wikipedia.orgqsstudy.comsciencemadness.org |

| Common Preparation Method | Ba(MnO₄)₂ + H₂SO₄ (dilute) → 2HMnO₄ + BaSO₄ | wikipedia.orgqsstudy.com |

| Decomposition Products | MnO₂, O₂, H₂O | wikipedia.orgvedantu.com |

| Isolated Form | Dihydrate (HMnO₄·2H₂O) at low temperatures | wikipedia.orgvedantu.com |

特性

IUPAC Name |

permanganic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.H2O.3O/h;1H2;;;/q+1;;;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBYBXHCMWGGRR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Mn](=O)(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HMnO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40920531 | |

| Record name | Permanganic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.944 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Permanganate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

64 mg/mL at 20 °C | |

| Record name | Permanganate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13465-41-3, 14333-13-2 | |

| Record name | Permanganic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13465-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Permanganic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Permanganic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Permanganic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Permanganate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

240 °C | |

| Record name | Permanganate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Preparative Advances of Permanganic Acid and Its Derivatives

Electrochemical Pathways for Permanganic Acid Generation

Electrochemical methods offer a direct route to the formation of this compound. One such method involves the electrolysis of permanganate salt solutions. vedantu.comwikipedia.orgqsstudy.comvedantu.com In this process, an electric current is passed through a solution of a permanganate salt, such as potassium permanganate (KMnO₄). At the anode, water is oxidized to produce oxygen and protons. These protons then combine with the permanganate ions (MnO₄⁻) in the solution to form this compound. google.com

The use of two- and three-compartment electrochemical cells has been explored to optimize this process. google.com In a two-compartment cell, a cation exchange membrane separates the anolyte (containing the permanganate solution) from the catholyte. As protons are generated at the anode, the cation of the permanganate salt (e.g., K⁺) is transported across the membrane into the catholyte. google.com This separation prevents the immediate neutralization of the newly formed this compound.

A three-compartment cell introduces a central chamber for the permanganate feed solution, situated between two cation exchange membranes. google.com This configuration is particularly useful for managing the instability of this compound, as it can decompose to form manganese dioxide, which can foul the cell components. google.com The protons generated at the anode can be neutralized in the anolyte after passing through the cell, preventing the formation and decomposition of this compound within the cell itself. google.com

Furthermore, the anodic dissolution of ferromanganese or silicomanganese in certain acid solutions, like phosphoric acid, can also yield this compound. zenodo.orgresearchgate.net This method involves the oxidation of manganese in the anode material to the +7 oxidation state, directly forming permanganate in the solution. zenodo.org

Chemical Conversion Routes from Permanganate Salts

Several chemical methods exist for the preparation of this compound from various permanganate salts. These routes typically involve double displacement reactions or the hydrolysis of a precursor.

Barium Permanganate to this compound Transformation

A common and well-established method for preparing this compound involves the reaction of barium permanganate (Ba(MnO₄)₂) with dilute sulfuric acid (H₂SO₄). wikipedia.orgqsstudy.comwikipedia.org

Reaction: Ba(MnO₄)₂ + H₂SO₄ → 2HMnO₄ + BaSO₄↓

In this reaction, the insoluble barium sulfate (BaSO₄) precipitates out of the solution, which can then be removed by filtration, leaving behind an aqueous solution of this compound. wikipedia.orgqsstudy.com It is crucial that the sulfuric acid used is dilute; the use of concentrated sulfuric acid leads to the formation of the highly unstable anhydride, manganese heptoxide. wikipedia.orgqsstudy.com

Hydrolysis of Manganese Heptoxide Precursors

Manganese heptoxide (Mn₂O₇), the anhydride of this compound, can be hydrolyzed to produce the acid. vedantu.comwikipedia.orgqsstudy.com Manganese heptoxide itself is synthesized by the reaction of solid potassium permanganate with cold, concentrated sulfuric acid. wikipedia.orgacs.org

Synthesis of Manganese Heptoxide: 2KMnO₄ + 2H₂SO₄ (conc.) → Mn₂O₇ + H₂O + 2KHSO₄ wikipedia.org

The resulting manganese heptoxide, a dark green, oily liquid, can then be carefully reacted with water to form this compound. youtube.com However, this method is fraught with danger as manganese heptoxide is explosive, especially upon heating or contact with organic materials. wikipedia.orgqsstudy.comwikipedia.org

Reactions of Potassium Permanganate with Specific Acids

This compound can also be prepared by reacting potassium permanganate with certain acids other than sulfuric acid.

Sulfuric Acid: While dilute sulfuric acid is used with barium permanganate, its reaction with potassium permanganate can also yield this compound, though often in an impure form. sciencemadness.org Using sulfuric acid at moderate concentrations (50-80%) with potassium permanganate can produce a highly concentrated solution of this compound which then decomposes to liberate ozone. sciencemadness.org The initial reaction is an acid-base reaction where the permanganate ion is protonated. rsc.org

Hydrofluorosilicic Acid: The reaction of potassium permanganate with hydrofluorosilicic acid (H₂SiF₆) is another route to produce this compound. vedantu.comwikipedia.orgqsstudy.com

Hydrofluoric Acid: The reaction between potassium permanganate and hydrofluoric acid (HF) is complex and concentration-dependent. While dilute aqueous solutions may not react to produce fluorine gas, the use of liquefied hydrogen fluoride or aqueous solutions with a high concentration (w(HF) ≥ 0.6) can react with solid potassium permanganate to produce manganese heptoxide, which is explosive. mjcce.org.mkmjcce.org.mk

Controlled Synthesis of Crystalline this compound Hydrates

While anhydrous this compound is highly unstable, its dihydrate (HMnO₄·2H₂O) has been isolated as a crystalline solid at low temperatures. vedantu.comwikipedia.orgqsstudy.com These purple crystals can be prepared by carefully cooling a concentrated solution of this compound. sciencemadness.org The exact structure of the crystalline hydrate has been a subject of some discussion, with suggestions that it may exist as a hydronium salt of this compound. sciencemadness.org

Purity Assessment and Control in Preparative Methods

The purity of this compound solutions is a critical factor, as impurities can catalyze its decomposition. vedantu.com The primary decomposition products are manganese dioxide (MnO₂), oxygen, and water, with the initially formed manganese dioxide acting as a catalyst for further decomposition. vedantu.comwikipedia.org

Several analytical techniques can be employed to assess the purity of chemicals, which can be adapted for this compound and its precursors. These include:

Titration: Manganometry, a type of redox titration using potassium permanganate, is a standard method for determining the concentration of permanganate solutions. slideshare.net The permanganate itself can act as a self-indicator due to its intense purple color. slideshare.net

Spectroscopy: UV-Vis spectroscopy can be used to determine the concentration of permanganate solutions, based on its characteristic strong absorption in the visible spectrum. rsc.org

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the components in a reaction mixture, allowing for the identification of products and impurities. rsc.org

In preparative methods starting from permanganate salts, the purity of the starting material is crucial. For instance, commercial potassium permanganate is available in high purity grades (e.g., 99.0-100.5%), with specified maximum limits for impurities like heavy metals and nitrogen compounds. itwreagents.comitwreagents.com When synthesizing this compound via the barium permanganate route, the primary impurity to be removed is the barium sulfate precipitate. In electrochemical methods, residual carbonate or hydroxide from the electrolyte can be a source of contamination, although these can often be eliminated during the electrolysis process. zenodo.org

Development of Novel Permanganate Salt Syntheses via this compound Intermediates

The utility of this compound (HMnO₄) as a powerful oxidizing agent and a strong acid has led to its application as a key intermediate in the synthesis of various permanganate salts. sciencemadness.org This approach is particularly valuable for producing salts of metals whose permanganates cannot be easily prepared through more common methods like metathesis. sciencemadness.orgresearchgate.net The underlying principle of this synthetic strategy involves the reaction of this compound, or its anhydride manganese heptoxide (Mn₂O₇), with suitable basic metal compounds, such as oxides, hydroxides, or carbonates. sciencemadness.org

A common preparative route begins with the reaction of potassium permanganate (KMnO₄) with concentrated sulfuric acid (H₂SO₄) to generate manganese heptoxide, which is the anhydride of this compound. researchgate.netresearchgate.net The highly reactive Mn₂O₇ can then be isolated, often by extraction into an inert solvent like carbon tetrachloride (CCl₄), and subsequently reacted with a suspension of the desired metal's oxide, hydroxide, or carbonate in the presence of a catalytic amount of water. sciencemadness.orgresearchgate.net The water facilitates the conversion of Mn₂O₇ to this compound in situ, which then reacts with the basic metal precursor to yield the corresponding metal permanganate salt and water.

This methodology has been successfully employed to synthesize a wide array of permanganate salts with moderate yields. sciencemadness.orgresearchgate.net For example, the reaction of manganese heptoxide with barium carbonate (BaCO₃) provides a pathway to barium permanganate (Ba(MnO₄)₂). researchgate.netresearchgate.net Researchers have extended this method to a variety of other metals. sciencemadness.orgresearchgate.net

The table below summarizes various metal permanganate salts that have been prepared utilizing this compound or its anhydride as an intermediate.

| Target Permanganate Salt | Metal Precursor | Intermediate |

| Aluminum Permanganate | Aluminum compounds | This compound |

| Barium Permanganate | Barium Carbonate / Barium Hydroxide | Manganese Heptoxide / this compound |

| Cadmium Permanganate | Cadmium compounds (oxide, hydroxide, or carbonate) | Manganese Heptoxide / this compound |

| Calcium Permanganate | Calcium Carbonate | Manganese Heptoxide / this compound |

| Cerium Permanganate | Cerium compounds (oxide, hydroxide, or carbonate) | Manganese Heptoxide / this compound |

| Copper(II) Permanganate | Copper(II) compounds (oxide, hydroxide, or carbonate) | Manganese Heptoxide / this compound |

| Gadolinium Permanganate | Gadolinium compounds (oxide, hydroxide, or carbonate) | Manganese Heptoxide / this compound |

| Iron(III) Permanganate | Iron(III) compounds (oxide, hydroxide, or carbonate) | Manganese Heptoxide / this compound |

| Lead Permanganate | Lead compounds (oxide, hydroxide, or carbonate) | Manganese Heptoxide / this compound |

| Magnesium Permanganate | Magnesium compounds (oxide, hydroxide, or carbonate) | Manganese Heptoxide / this compound |

| Nickel Permanganate | Nickel compounds (oxide, hydroxide, or carbonate) | Manganese Heptoxide / this compound |

| Praseodymium Permanganate | Praseodymium compounds (oxide, hydroxide, or carbonate) | Manganese Heptoxide / this compound |

| Samarium Permanganate | Samarium compounds (oxide, hydroxide, or carbonate) | Manganese Heptoxide / this compound |

| Yttrium Permanganate | Yttrium compounds (oxide, hydroxide, or carbonate) | Manganese Heptoxide / this compound |

| Zinc Permanganate | Zinc compounds (oxide, hydroxide, or carbonate) | Manganese Heptoxide / this compound |

This table is generated based on findings reported in scientific literature. sciencemadness.orgresearchgate.net

While effective, this synthetic route is not without its challenges. The strong oxidizing nature of this compound and manganese heptoxide means they can react with many metals directly, leading to the formation of lower valence manganese compounds as contaminants. sciencemadness.org

Advanced Structural Elucidation and Spectroscopic Characterization of Permanganic Acid

Vibrational Spectroscopy for Molecular Structure Determination (e.g., Infrared, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental in determining the molecular structure of permanganic acid by probing the vibrational modes of its constituent atoms. Although its high reactivity complicates direct analysis, studies on the permanganate (MnO₄⁻) ion, its conjugate base, provide significant insight. This compound is presumed to adopt a tetrahedral geometry, similar to perchloric acid. qsstudy.comwikipedia.org

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy of the permanganate ion isolated in matrices like potassium perchlorate reveals key vibrational transitions. nih.gov The spectra can be complex due to the interaction of the ion with the crystal lattice, which can lower its effective symmetry. nih.gov For instance, while a tetrahedral molecule like MnO₄⁻ would be expected to show specific vibrational modes, its placement in a crystal can cause splitting of these modes. nih.gov Studies have identified the fundamental stretching modes (ν₃) and have used second-order transitions to calculate anharmonicity constants and harmonic eigenvalues. nih.gov A "Fermi-like" resonance between the symmetric stretching mode (ν₁) and an asymmetric stretching component (ν₃) has been observed, which influences the spectral appearance. nih.gov

Raman Spectroscopy: Resonance Raman spectroscopy has been used to study the permanganate ion under high pressure in matrices like potassium bromide and potassium perchlorate. nih.gov The totally symmetric stretching mode (ν₁) and its overtones are prominent in the Raman spectrum. These studies allow for the determination of harmonic frequencies and anharmonicity constants as a function of pressure. nih.gov As pressure increases, the harmonic frequencies of the MnO₄⁻ ion steadily increase, while the anharmonicity constants show a slight decrease. nih.gov

The following table summarizes typical vibrational frequencies for the permanganate ion, which are indicative of the bonding within the MnO₄ tetrahedron of this compound.

| Vibrational Mode | Description | Typical Wavenumber (cm⁻¹) | Technique |

| ν₁ (A₁) | Symmetric Stretch | ~840 | Raman |

| ν₂ (E) | Bending | ~360 | Raman |

| ν₃ (F₂) | Asymmetric Stretch | ~900 | IR, Raman |

| ν₄ (F₂) | Bending | ~400 | IR, Raman |

Electronic Absorption Spectroscopy for Mn(VII) Species Identification (e.g., UV-Vis)

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a primary method for identifying and quantifying Mn(VII) species like permanganate and, by extension, this compound. rsc.org The intense purple color of permanganate solutions is due to strong absorption in the visible region. wikipedia.org

The UV-Vis spectrum of the permanganate ion is characterized by a strong, broad absorption band in the visible range, typically centered around 525-530 nm. rsc.orglew.ro This absorption is responsible for its characteristic color and is attributed to a ligand-to-metal charge-transfer (LMCT) transition, where an electron moves from the oxygen p-orbitals to the empty d-orbitals of the manganese(VII) atom. wikipedia.org The spectrum often displays a partially resolved vibronic progression, which is a fine structure resulting from coupling between the electronic transition and the vibrational modes of the ion. wikipedia.orgrsc.org

In kinetic studies, UV-Vis spectroscopy is invaluable for monitoring the concentration of permanganate over time. For example, in oxidation reactions, the decrease in the absorbance at ~525 nm is directly proportional to the consumption of the permanganate ion. lew.rothermofisher.com This technique is fast, non-destructive, and suitable for a wide range of analytical applications involving permanganate. rsc.org

| Species | λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Notes |

| MnO₄⁻ | ~525-530 | ~2,400 | Strong charge-transfer band responsible for purple color. rsc.orglew.ro |

| MnO₄⁻ | ~310 | ~1,700 | Secondary absorption band in the UV region. |

| Mn²⁺ | Transparent | - | In the visible range from 400-800 nm. |

Crystallographic Studies of this compound and its Hydrates

The isolation and crystallographic analysis of pure this compound have been hampered by its inherent instability. However, crystalline this compound dihydrate (HMnO₄·2H₂O) has been successfully prepared at low temperatures. qsstudy.comwikipedia.orgsciencemadness.org

To date, a definitive single-crystal X-ray diffraction structure of HMnO₄ or its hydrates has not been reported in comprehensive detail in the literature. qsstudy.comwikipedia.org The structure is generally assumed to be tetrahedral around the manganese atom, analogous to other per-acids like perchloric acid (HClO₄). qsstudy.comwikipedia.org This assumption is supported by extensive spectroscopic data on the permanganate ion, which consistently points to a Td symmetry. nih.gov X-ray diffraction (XRD) has been extensively used to characterize various manganese oxides, which are the decomposition products of this compound, and salts of this compound, such as ammonium permanganate. jcu.edu.auresearchgate.net

Advanced Microscopy Techniques for Morphological Analysis (e.g., SEM, TEM)

While direct imaging of the unstable this compound molecule is not feasible with microscopy, advanced techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are crucial for analyzing the morphology and structure of its solid decomposition products and related manganese compounds. jcu.edu.aumdpi.com

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of materials. In the context of this compound, SEM is used to examine the morphology of manganese oxides (like MnO₂) formed during its decomposition. jcu.edu.aunih.gov For example, studies on manganese oxides formed from permanganate reduction show particles that can be fine, spherical, or aggregated into larger structures. jcu.edu.au

Transmission Electron Microscopy (TEM): TEM offers even higher resolution, allowing for the visualization of the internal structure, crystallinity, and even the atomic lattice of materials. High-resolution TEM (HRTEM) can reveal the presence of nanostructures, such as nanorods and nanopores, within manganese oxide particles. jcu.edu.auaip.org TEM analysis of manganese oxide nanowires has confirmed their single-crystalline nature and growth directions. aip.org These techniques are essential for understanding how the decomposition of this compound leads to the formation of solid manganese oxides with specific morphologies. mdpi.comdoi.org

X-ray Spectroscopic Techniques for Electronic Structure and Local Environment (e.g., XANES, EXAFS, XPS)

X-ray spectroscopic techniques are powerful probes of the electronic structure and local atomic environment of manganese in its various oxidation states, providing critical data for understanding this compound.

X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS): X-ray Absorption Spectroscopy (XAS), which includes XANES and EXAFS, is highly sensitive to the oxidation state and coordination environment of the absorbing atom. geoscienceworld.orgconicet.gov.ar Mn K-edge XANES spectra are used to determine the average oxidation state of manganese in a sample. nih.gov The energy of the absorption edge shifts to higher values as the oxidation state of Mn increases. nih.gov For permanganate (Mn(VII)), the pre-edge peak in the XANES spectrum, which arises from 1s to 3d transitions, provides information about the tetrahedral geometry (as it lacks a center of inversion). conicet.gov.ar EXAFS provides information about the local atomic structure, including the number, type, and distance of neighboring atoms to the central Mn atom. geoscienceworld.orgrsc.org

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within a material. mdpi.comucl.ac.uk For manganese compounds, XPS can distinguish between different oxidation states (e.g., Mn(III), Mn(IV), Mn(VII)) by analyzing the binding energies of the Mn 2p core level electrons. nih.govnih.gov XPS has been used to study the surface of materials treated with this compound and to analyze the manganese oxides formed from permanganate reduction, confirming the presence of MnO₂. nih.govresearchgate.net

| Technique | Information Obtained | Application to this compound Systems |

| XANES | Oxidation state, site symmetry | Confirms the Mn(VII) oxidation state and tetrahedral coordination. conicet.gov.arnih.gov |

| EXAFS | Interatomic distances, coordination numbers | Determines the Mn-O bond lengths and coordination in the MnO₄ tetrahedron. geoscienceworld.orgrsc.org |

| XPS | Elemental composition, surface oxidation states | Analyzes the surface chemistry of materials reacting with HMnO₄ and identifies its decomposition products. nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) Investigations in this compound Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution and the solid state. fujifilm.com For manganese compounds, ⁵⁵Mn NMR is particularly relevant as ⁵⁵Mn is a 100% naturally abundant nucleus with a spin I = 5/2. acs.org

However, the large quadrupole moment of the ⁵⁵Mn nucleus can lead to very broad NMR signals, making high-resolution studies challenging. acs.orgacs.org Despite this, ⁵⁵Mn NMR has been successfully applied to study the permanganate ion. In solution, the MnO₄⁻ ion gives a relatively sharp signal, which is used as a common chemical shift reference (δ = 0 ppm). acs.org

Studies on permanganate salts in the solid state have been conducted, often requiring specialized techniques like rapid sample rotation to narrow the broad lines caused by quadrupolar interactions. rsc.org Isotope substitution studies, such as replacing ¹⁶O with ¹⁸O in the permanganate ion, cause a measurable shift in the ⁵⁵Mn NMR signal, providing insights into the electronic structure and vibrational effects within the ion. researchgate.net While direct ⁵⁵Mn NMR studies on the highly unstable this compound are scarce, the technique is valuable for analyzing the permanganate ion in various chemical environments and for monitoring reactions where it is a reactant or product. spectralservice.de

Reaction Mechanisms and Kinetic Investigations of Permanganic Acid Oxidations

Fundamental Principles of Permanganate Reactivity in Acidic Media

In acidic solutions, the permanganate ion (MnO₄⁻) exists in equilibrium with its protonated form, permanganic acid (HMnO₄). researchgate.netaun.edu.egcdnsciencepub.comcdnsciencepub.com This equilibrium is crucial as this compound is often considered a more potent oxidizing species than the permanganate ion itself. researchgate.netaun.edu.egcdnsciencepub.comcdnsciencepub.com The high oxidation state of manganese (+7) in the permanganate ion makes it a strong electron acceptor, driving its reduction to lower oxidation states. patsnap.com The specific reduction product depends on the pH of the medium. In acidic conditions, permanganate is typically reduced to the nearly colorless manganese(II) ion (Mn²⁺), a process involving the transfer of five electrons. patsnap.comsocratic.orgstackexchange.com

The reactivity of permanganate in acidic media is also influenced by the nature of the substrate being oxidized. For instance, the oxidation of alkenes involves the cleavage of the double bond to form carboxylic acids. wikipedia.org Aldehydes are oxidized to carboxylic acids, and even alkyl groups on aromatic rings can be oxidized. wikipedia.org The oxidation of diols can lead to either glycol bond fission or the formation of hydroxycarbonyl compounds, depending on the structure of the diol. rsc.org

The formation of intermediate manganese species, such as Mn(III), Mn(IV), and Mn(V), can introduce complexity to the reaction mechanisms. researchgate.netrsc.org In some cases, the reaction can be autocatalyzed by one of its products, often Mn(II) or colloidal manganese dioxide (MnO₂). rsc.orgnih.govresearchgate.netnih.gov The presence of complexing agents like fluoride ions can suppress the reactivity of intermediate manganese states like Mn(III) and Mn(IV). researchgate.net

Kinetic Rate Law Determinations and Reaction Order Analysis

Kinetic studies are essential for elucidating the step-by-step mechanism of this compound oxidations. These studies involve determining the reaction order with respect to each reactant and the influence of environmental factors like pH.

Substrate and Permanganate Concentration Dependences

The rate of this compound oxidations typically shows a dependence on the concentrations of both the permanganate and the substrate. Many studies have reported that the reaction is first-order with respect to the permanganate concentration. researchgate.netrsc.orgscirp.orgasianpubs.orgcdnsciencepub.comsemanticscholar.orgresearchgate.net This is often confirmed by the linearity of pseudo-first-order plots of the logarithm of permanganate absorbance versus time under conditions where the substrate is in large excess. scirp.orgasianpubs.org

The dependence on the substrate concentration is more varied. In some cases, the reaction is first-order with respect to the substrate. researchgate.netrsc.orgasianpubs.orgcdnsciencepub.comresearchgate.netorientjchem.orgivypanda.com For instance, the oxidation of acetaldehyde and L-lysine by acid permanganate are both first-order in the substrate. researchgate.netasianpubs.org However, fractional-order dependence on the substrate concentration is also commonly observed, as seen in the oxidation of fluorene derivatives and nalidixic acid. scirp.orgjapsonline.com This fractional order often suggests the formation of an intermediate complex between the oxidant and the substrate in a pre-equilibrium step. nih.govscirp.orgsemanticscholar.orgjapsonline.com

The formation of such an intermediate is supported by Michaelis-Menten type kinetics, where plots of the reciprocal of the observed rate constant (1/kₒₒₛ) versus the reciprocal of the substrate concentration (1/[S]) yield a straight line with a positive intercept. scirp.orgsemanticscholar.orgjapsonline.com

Influence of Acid Concentration and pH on Reaction Rates

The concentration of acid, and therefore the pH of the medium, significantly influences the rate of permanganate oxidations. An increase in acidity generally leads to an increase in the reaction rate. researchgate.netaun.edu.egrsc.orgscirp.orgcdnsciencepub.comscholarsresearchlibrary.com This is attributed to the protonation of the permanganate ion to form the more reactive this compound. researchgate.netaun.edu.egcdnsciencepub.comcdnsciencepub.com

The reaction order with respect to the hydrogen ion concentration ([H⁺]) is often fractional or less than unity. aun.edu.egscirp.org For example, in the oxidation of fluorene derivatives, the rate increases with increasing [H⁺], but the dependence is less than first order. scirp.org This supports the idea of a pre-equilibrium step involving the protonation of permanganate. In some cases, a linear relationship between the rate constant and [H⁺] is observed. researchgate.net However, there are exceptions where the reaction rate decreases with increasing acid concentration, indicating an acid-inhibited process, as seen in the oxidation of nicotine. semanticscholar.org

Thermodynamic and Activation Parameters for Oxidation Processes

Thermodynamic and activation parameters provide deeper insights into the energy changes and the nature of the transition state during the oxidation reaction.

Determination of Activation Energies and Enthalpies

The activation energy (Eₐ) and enthalpy of activation (ΔH‡) are determined by studying the effect of temperature on the reaction rate. These parameters can be calculated from the Arrhenius equation or the Eyring equation by plotting ln(k) versus 1/T or ln(k/T) versus 1/T, respectively. ivypanda.comajchem-a.com

Kinetic studies on various substrates have yielded a range of activation energies and enthalpies. For example, the oxidation of oxalic acid by potassium permanganate was found to have an activation energy of 76.47 kJ/mol. ivypanda.com In the oxidation of L-lysine, the activation parameters were also evaluated from bimolecular rate constants at different temperatures. asianpubs.org The oxidation of p-xylene and other organic compounds has also been characterized by their respective activation parameters. researchgate.net The values of these parameters are crucial for understanding the energy barrier that must be overcome for the reaction to occur. ivypanda.com

Table 1: Activation Parameters for Various Permanganate Oxidations

| Substrate | Medium | Eₐ (kJ/mol) | ΔH‡ (kJ/mol) | Reference |

|---|---|---|---|---|

| Oxalic Acid | Acidic | 76.47 | - | ivypanda.com |

| Glycine (noncatalytic) | Phosphate Buffer | 64.5 | - | cdnsciencepub.com |

| Glycine (catalytic) | Phosphate Buffer | 62.0 | - | cdnsciencepub.com |

| Propane-1,3-diol | Aqueous | - | 24.98 | ajchem-a.com |

| MCRR | Aqueous | 18.9 | - | researchgate.net |

Analysis of Activation Entropies and Gibbs Free Energies

The entropy of activation (ΔS‡) provides information about the degree of order in the transition state compared to the reactants. A negative value of ΔS‡ suggests a more ordered transition state, which is often indicative of an associative mechanism, such as the formation of a complex. japsonline.comajchem-a.comcdnsciencepub.com This is observed in the oxidation of propane-1,3-diol and nalidixic acid. japsonline.comajchem-a.com Conversely, a more positive ΔS‡ might suggest a dissociative mechanism or an outer-sphere electron transfer. cdnsciencepub.com

Mechanistic Pathways of Substrate Oxidation

The oxidation of various substrates by this compound (HMnO₄) can proceed through several distinct mechanistic pathways. The specific route taken depends on factors such as the nature of the substrate, the reaction medium, and the acidity of the solution. researchgate.netaun.edu.eg Understanding these pathways is crucial for controlling reaction outcomes and optimizing synthetic procedures.

Electron Transfer Mechanisms: Inner-Sphere vs. Outer-Sphere Pathways

The transfer of electrons from a substrate to the permanganate ion is a fundamental step in these oxidation reactions and can occur via two primary mechanisms: inner-sphere and outer-sphere electron transfer. davuniversity.orglibretexts.org

Outer-Sphere Electron Transfer: In this mechanism, the electron transfer occurs between the oxidant and the reductant, which remain in separate coordination spheres. davuniversity.orglibretexts.org There is no direct bond formation between the permanganate ion and the substrate in the transition state. york.ac.uk Instead, the electron tunnels from the substrate to the permanganate ion. This pathway is generally faster than the inner-sphere mechanism because it has lower energetic demands, as no bonds need to be broken or formed. libretexts.org The interaction between the two species is typically through weaker forces like electrostatic interactions, van der Waals forces, or hydrogen bonding. libretexts.org While an outer-sphere mechanism is often considered more consistent with kinetic data in some permanganate oxidations, definitively distinguishing it from an inner-sphere pathway can be challenging.

Inner-Sphere Electron Transfer: This mechanism involves the formation of a direct bond between the permanganate ion and the substrate, creating a bridged complex. davuniversity.orgyork.ac.uk This requires at least one of the reactants to be labile, allowing a ligand to bridge the two species. davuniversity.org The electron is then transferred through this bridging ligand. davuniversity.org Bond breaking and formation are integral parts of this pathway. york.ac.uk The nature of the bridging ligand significantly influences the rate of electron transfer. davuniversity.org For many oxidation reactions involving permanganate, the formation of an intermediate complex between the oxidant and the substrate is supported by kinetic evidence, such as the linear plots of 1/k_obs versus 1/[Substrate], which is analogous to the Michaelis-Menten mechanism in enzyme kinetics. aun.edu.egscirp.org

The choice between an inner-sphere and outer-sphere mechanism is often dependent on the nature of the reductant. aun.edu.eg

Hydrogen Atom Abstraction Reaction Modes

Hydrogen atom abstraction is a key rate-limiting step in the oxidation of various organic compounds by permanganate, particularly for substrates like arylalkanes. nih.govaun.edu.eg In this process, a hydrogen atom is transferred from the substrate to one of the oxo groups of the permanganate ion. nih.gov

Kinetic studies of the oxidation of arylalkanes such as toluene, ethylbenzene, and fluorene by tetra-n-butylammonium permanganate ((n)Bu₄NMnO₄) in organic solvents have provided significant insights into this mechanism. nih.gov The reactions typically exhibit first-order kinetics with respect to both the permanganate and the substrate concentrations. nih.gov A key piece of evidence supporting hydrogen atom abstraction is the observation of a primary kinetic isotope effect. For instance, the oxidation of toluene shows a kH/kD ratio of 6 (±1) at 45°C, and for dihydroanthracene, the ratio is 3.0 (±0.6) at 25°C. nih.gov These significant isotope effects indicate that the C-H bond is broken in the rate-determining step. nih.gov

The enthalpy of activation for these reactions is directly proportional to the standard enthalpy change (ΔH°) for the hydrogen atom transfer step, a characteristic feature of organic radical reactions. nih.gov The ability of the permanganate ion to abstract a hydrogen atom is attributed to its capacity to form a relatively strong bond with a hydrogen atom (H•), estimated to be around 80 ± 3 kcal/mol. nih.gov The rates of hydrogen atom abstraction by permanganate show a correlation with the rates of abstraction by oxygen radicals. nih.gov In the oxidation of some amino acids, the non-autocatalytic reaction pathway is initiated by the transfer of a hydrogen atom from the α-position of the amino acid to the permanganate ion. nih.govub.edu

Addition Reactions to Unsaturated Linkages (e.g., [3+2] Cycloaddition)

Permanganate ions can react with unsaturated carbon-carbon bonds, such as those in alkenes, through addition reactions. A notable pathway is a [3+2] cycloaddition, which involves the concerted reaction of two unsaturated molecules to form a five-membered ring. sci-rad.comwikipedia.org

In the context of permanganate oxidations, the permanganate ion acts on the double bond, leading to the formation of a cyclic intermediate. nitrkl.ac.in Specifically, a cis-attack of the permanganate on the C=C double bond can result in a cyclic manganate(V) diester intermediate. researchgate.net This type of reaction involves a net reduction in bond multiplicity, with the loss of pi bonds and the formation of new sigma bonds. wikipedia.orgmsuniv.ac.in

The mechanism often proceeds through a concerted process where there is a pericyclic redistribution of electrons within an aromatic transition state. sci-rad.com However, stepwise mechanisms involving zwitterionic or biradical intermediates are also possible depending on the reactants. sci-rad.commdpi.com In the case of permanganate oxidation of cinnamic acid, the reaction consists of two consecutive steps: a bimolecular formation of an intermediate followed by its unimolecular decomposition. nitrkl.ac.in The initial bimolecular reaction is characterized by a change in hybridization of the carbon atoms from sp² to sp³, suggesting a symmetrical transition state. nitrkl.ac.in

These cycloaddition reactions are stereospecific, and their outcomes can be influenced by the electronic nature of the substituents on the unsaturated substrate. youtube.com

Role and Identification of Intermediate Manganese Oxidation States (e.g., Mn(III), Mn(V), Mn(VI))

The reduction of permanganate (Mn(VII)) during oxidation reactions is a complex process that often involves several intermediate manganese oxidation states, including Mn(VI), Mn(V), Mn(III), and Mn(IV). scirp.orgnitrkl.ac.in The stability and appearance of these intermediates are highly dependent on the reaction conditions, such as pH and the nature of the substrate. nitrkl.ac.in

Manganese(VI) (Manganate) : In alkaline or weakly acidic solutions, permanganate is often reduced to Mn(VI), which has a characteristic green color. nitrkl.ac.inpnnl.gov In strongly acidic media, Mn(VI) is unstable and tends to disproportionate into permanganate and manganese dioxide. pnnl.gov In the oxidation of mandelic acid in alkaline conditions, Mn(VII) is initially reduced to Mn(VI). rsc.org

Manganese(V) (Hypomanganate) : Mn(V) species are frequently postulated as transient intermediates in permanganate oxidations. nitrkl.ac.in For instance, in the oxidation of some alcohols, the rate-determining step is believed to be the cis-attack of permanganate on a double bond, forming a cyclic intermediate containing Mn(V). nitrkl.ac.in In the oxidation of mandelic acid, a reactive Mn(V) transient is formed in the rate-determining C-H cleavage step. rsc.org The subsequent reactions of Mn(V) are crucial in determining the final product distribution. rsc.org Recent studies have also highlighted the role of Mn(V) in the photo-enhanced degradation of contaminants. nih.gov

Manganese(III) : Mn(III) can be formed as an intermediate, particularly in acidic solutions. scirp.org For example, in the oxidation of fluorene derivatives, an intermediate complex decomposes to yield Mn(VI) and a fluorene free radical. The free radical is then attacked by Mn(VI) to form an intermediate alcohol and Mn(V), which in a subsequent step reacts with the alcohol to give the final ketone product and an Mn(III) species. scirp.org Mn(III) itself can be a potent oxidizing agent. lew.ro In some reactions, Mn(III) is stabilized by complexing agents like pyrophosphate. rsc.org The involvement of Mn(III) has been proposed in the autoaccelerating oxidation of phenolic contaminants by permanganate. researchgate.net

Manganese(IV) : Mn(IV) is a common product of permanganate reduction, often appearing as a brown precipitate or a soluble colloid of manganese dioxide (MnO₂). nitrkl.ac.inacs.org In neutral or weakly acidic solutions, permanganate is typically reduced to Mn(IV). nitrkl.ac.in Colloidal MnO₂ is often formed after the permanganate has been completely consumed. nitrkl.ac.in In the oxidation of mandelic acid at pH 4, a soluble Mn(IV) species has been observed. rsc.org

The identification of these intermediates is often achieved through spectroscopic methods, such as UV-Vis spectrophotometry, by monitoring the characteristic absorption peaks of each species. For example, Mn(VII) has a strong absorbance around 525-526 nm, while colloidal MnO₂ is often monitored around 418-420 nm. nih.govub.eduacs.org Mn(VI) exhibits peaks around 606 nm and 439 nm. pnnl.gov

Autocatalytic Phenomena in this compound Reactions

A notable characteristic of many this compound oxidations is the phenomenon of autocatalysis, where a reaction product acts as a catalyst for the reaction itself. ub.edulew.ro This results in an acceleration of the reaction rate as the product accumulates. In permanganate oxidations, both manganese dioxide (MnO₂) and Mn(II) ions have been identified as key autocatalytic species. davuniversity.orgub.eduacs.org

Mechanism of Autocatalysis by Manganese Dioxide and Mn(II) Species

Autocatalytic reactions involve at least two distinct reaction pathways: a non-autocatalytic pathway and an autocatalytic pathway, each with a different rate-determining step. ub.edu

Autocatalysis by Manganese Dioxide (MnO₂): In many permanganate oxidations, particularly in neutral or near-neutral solutions, the formation of colloidal manganese dioxide is responsible for the observed autocatalysis. acs.orgcdnsciencepub.comresearchgate.net The proposed mechanism involves the adsorption of the reactants onto the surface of the colloidal MnO₂ particles. researchgate.netcdnsciencepub.com

Autocatalysis by Manganese(II) Species: In acidic media, Mn(II) ions, which are an ultimate reduction product of permanganate, can also act as an autocatalyst. aun.edu.egnitrkl.ac.inlew.ro The catalytic effect of Mn(II) is often explained by its reaction with permanganate to form intermediate manganese species of higher oxidation states, such as Mn(III) and Mn(IV), which are often more potent oxidants than Mn(VII) itself under certain conditions. lew.ro

A general mechanism for Mn(II) autocatalysis involves the following steps:

Formation of Intermediate Oxidants: Mn(II) reacts with Mn(VII) (permanganate) to produce intermediate oxidation states. A key reaction is the comproportionation reaction: 4 Mn²⁺ + MnO₄⁻ + 8 H⁺ → 5 Mn³⁺ + 4 H₂O or 2 Mn²⁺ + MnO₄⁻ + 4 H⁺ → (intermediate species) → ...

Oxidation of the Substrate: These in-situ generated intermediates, particularly Mn(III), then rapidly oxidize the organic substrate. lew.ro

For some reactions in strongly acidic media, it has been observed that Mn(II) ions need to reach a critical concentration before they exhibit autocatalytic properties. researchgate.net This suggests a "delayed autocatalytic behavior," where the onset of catalysis is not immediate. researchgate.net

The following table summarizes the key aspects of autocatalysis in this compound reactions:

| Autocatalytic Species | Typical Reaction Medium | Proposed Mechanism |

| Colloidal MnO₂ | Neutral or weakly acidic | Adsorption of reactants onto the colloid surface, facilitating electron transfer. acs.orgresearchgate.netcdnsciencepub.com |

| Mn(II) ions | Acidic | Reaction with Mn(VII) to form more reactive intermediate oxidation states (e.g., Mn(III)), which then oxidize the substrate. lew.roresearchgate.net |

Kinetic Modeling of Autocatalyzed Oxidation Systems

A significant feature of many this compound oxidation reactions is the phenomenon of autocatalysis, where a product of the reaction increases the reaction rate. ub.educdnsciencepub.com As with all catalytic processes, the mechanism of autocatalytic reactions involves at least two distinct reaction pathways: one for the uncatalyzed reaction and another for the autocatalytic process, each with a different rate-determining step. ub.edu The autocatalytic effect in permanganate oxidations is frequently attributed to the formation of manganese species in lower oxidation states, such as manganese(II) ions (Mn²⁺) or, more commonly, colloidal manganese dioxide (MnO₂). cdnsciencepub.comresearchgate.netnih.govcdnsciencepub.com The rate versus time plots for these reactions often exhibit a characteristic bell shape, where the reaction rate initially increases as the concentration of the autocatalyst builds up, reaches a maximum, and then decreases as the reactants are consumed. ub.edu

More sophisticated models have been developed to account for the complexities of these reaction systems. An integrated rate equation that allows for the determination of two rate constants, one for the non-autocatalytic (k₁) and one for the autocatalytic (k₂) pathway, has been successfully applied to the oxidation of various α-amino acids. nih.govresearchgate.net However, deviations from this two-rate-constant model have been observed in some cases, such as the permanganate-glycine reaction, suggesting the involvement of more complex mechanisms. ub.edu

To address these deviations, a three-rate-constant kinetic model has been proposed, particularly for reactions autocatalyzed by colloidal manganese dioxide. ub.edunih.gov This model was developed for the oxidation of L-phenylalanine in neutral solutions and considers the dynamic nature of the colloidal catalyst's surface. ub.edunih.gov The model includes the non-autocatalytic pathway and an autocatalytic loop involving the reduction of Mn(IV) on the colloid surface to Mn(II) by the substrate, followed by the rapid re-oxidation of Mn(II) back to Mn(IV) by permanganate. ub.edunih.gov This leads to a system described by three rate constants:

k₁ : for the non-autocatalytic pathway.

k₂ : for the reduction of the Mn(IV) autocatalyst by the excess substrate.

k₃ : for the re-oxidation of the resulting Mn(II) by permanganate. ub.edu

The determination of these rate constants from experimental data, typically absorbance-time measurements at different wavelengths (e.g., 525 nm for permanganate decay and 420-418 nm for colloidal MnO₂ formation), often requires numerical methods like the Runge-Kutta method for fitting the data to the proposed kinetic model. ub.edunih.gov

The following table summarizes kinetic models and findings for several autocatalyzed permanganate oxidation systems.

| Substrate | Autocatalyst | Proposed Kinetic Model/Rate Law | Key Findings & Orders of Reaction |

| L-Phenylalanine | Colloidal MnO₂ | Three-rate-constant model (k₁, k₂, k₃) | The model accounts for changes in the colloid surface composition. The reaction shows base catalysis. ub.edunih.gov |

| L-Asparagine | Mn²⁺ | -d[MnO₄⁻]/dt = k₁[MnO₄⁻] + k₂[MnO₄⁻][Mn²⁺] | Non-catalytic path: 1st order in [MnO₄⁻] and 1st order in [asparagine]. Catalytic path: 1st order in [MnO₄⁻] and fractional order in [asparagine]. researchgate.net |

| Glycine | Colloidal MnO₂ | Two-rate-constant model | Non-catalytic path: 1st order in [MnO₄⁻] and 1st order in [glycine]. Catalytic path: 1st order in [MnO₄⁻], 1st order in [MnO₂], and a non-integral order (1.31) in [glycine]. cdnsciencepub.com |

| Theophylline | Mn²⁺ | Rate = k_uncat[Theophylline][MnO₄⁻] + k_cat[Theophylline][MnO₄⁻][Mn²⁺]^fractional | The reaction is first order in both theophylline and Mn(VII), with a fractional order for the autocatalyst Mn(II). The rate increases with acid concentration. researchgate.net |

| 1-Tetradecene | Colloidal MnO₂ | Catalytic rate conforms to: rate = k[Alkene][MnO₄⁻](adsorbed) | The order with respect to permanganate is unity. The autocatalysis is attributed to the activation of permanganate by adsorption on colloidal MnO₂ particles. cdnsciencepub.com |

Theoretical and Computational Chemistry of Permanganic Acid Systems

Density Functional Theory (DFT) Investigations of Permanganic Acid Electronic Structure

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure of manganese-oxo species, including this compound (HMnO₄) and the permanganate ion (MnO₄⁻). acs.orgnih.gov DFT methods are used to calculate the ground-state electronic structure, offering a balance between computational cost and accuracy. aip.org Studies on the permanganate and manganate ions, which are the conjugate base and a related species, respectively, provide a foundation for understanding the electronic properties of this compound itself. aip.orgdntb.gov.ua DFT calculations, for instance, have been employed to analyze the electronic structure of the manganate ion (MnO₄²⁻), revealing that the four Mn-O bonds are coordinate covalent bonds. aip.orgdntb.gov.ua

In acidic solutions, permanganate ion (MnO₄⁻) can exist in various protonated forms, including this compound (HMnO₄), which is a more potent oxidant. nih.govscirp.org DFT studies have been crucial in elucidating the enhanced reactivity of HMnO₄ compared to MnO₄⁻. For example, in the oxidation of sulfamethoxazole, the presence of HMnO₄ was found to accelerate the reaction rate by four orders of magnitude compared to MnO₄⁻. nih.gov DFT calculations supported this by revealing different reaction mechanisms and lower activation barriers for HMnO₄. nih.gov

The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the chemical reactivity of a molecule. irjweb.comajchem-a.comphyschemres.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.comphyschemres.org A smaller gap generally implies higher reactivity. physchemres.org

DFT calculations are widely used to determine the energies and spatial distributions of these frontier orbitals. minarjournal.comdergipark.org.tr For potassium permanganate, DFT calculations using the B3LYP/SDD level of theory have been performed to determine its electronic properties. minarjournal.com Such studies calculate the HOMO-LUMO gap and other electronic parameters to predict the molecule's behavior. minarjournal.comresearchgate.net The analysis of these orbitals helps in understanding electron transfer processes that are central to the oxidizing nature of permanganate and this compound. For instance, in the oxidation of various substrates, the interaction between the HOMO of the substrate and the LUMO of the permanganate species governs the initial step of the reaction.

Interactive Table: Selected Electronic Properties from DFT Calculations

| Compound/System | Property | Calculated Value | Significance |

| Potassium Permanganate | HOMO-LUMO Gap | Varies with method | Indicates electronic stability and reactivity |

| Acriflavine Dye Oxidation | ΔEgOpt (HOMO-LUMO) | 1.566 eV -> 1.36 eV | Change reflects increased reactivity upon modification |

| Iron(III) Porphyrin | HOMO-LUMO Gap | 0.9042 eV | Small gap suggests high reactivity and electron transfer facility |

This table presents representative data from DFT studies on related systems to illustrate the application of HOMO-LUMO analysis. Specific values for this compound require dedicated computational studies.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction energetics and the characterization of transition states. cdnsciencepub.com This is particularly valuable for the complex oxidation reactions involving this compound.

For example, a DFT study on the oxidation of toluene by permanganate anion investigated the competition between methyl group and ring oxidation pathways. nih.gov The calculations, using the IEFPCM/B3LYP/6-31+G(d,p) level of theory, determined the Gibbs free energy of activation (ΔG≠) for the favored reaction pathways to be approximately 25 kcal mol⁻¹. nih.gov Similarly, in the oxidation of sulfamethoxazole by this compound, DFT was used to model the reaction mechanism. The calculations showed that the oxidation of the N-H bond by HMnO₄ proceeds via a stepwise electron-proton transfer with a significantly lower activation energy (10.44 kcal/mol) compared to the concerted mechanism for MnO₄⁻ (32.86 kcal/mol), explaining the heightened reactivity of the acid form. nih.gov

DFT has also been applied to study the epoxidation of cyclohexene by a manganese complex, where a species formulated as "this compound" was proposed as a key intermediate. cdnsciencepub.com The calculations explored the energy landscapes for different reaction modes, supporting the role of a Mn(IV)-hydroperoxo species as the active oxidant and elucidating the most favorable reaction pathways. cdnsciencepub.com These simulations provide a molecular-level understanding of the factors controlling reaction rates and product selectivity.

Computational Analysis of Molecular Orbitals (e.g., HOMO-LUMO Interactions)

Ab Initio Quantum Chemical Calculations for Mechanistic Elucidation

Ab initio quantum chemistry methods are computational techniques that are based on first principles, without the use of empirical data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC) theory, aim to solve the electronic Schrödinger equation to predict molecular properties with high accuracy. wikipedia.orgnih.gov

While computationally more demanding than DFT, ab initio methods are employed to provide benchmark results and to study systems where DFT may be less reliable. hu-berlin.de In the context of this compound systems, ab initio calculations are crucial for elucidating complex reaction mechanisms. clockss.orgnih.gov For instance, they can be used to investigate the precise nature of concerted mechanisms in redox reactions, distinguishing between different modes of electron and proton transfer. clockss.org

A powerful application is the use of ab initio molecular dynamics (AIMD). rsc.orgresearchgate.net In this approach, the forces acting on the atoms are calculated "on the fly" using an electronic structure method. Studies have combined AIMD with other theoretical models to investigate the permanganate ion in aqueous solution. rsc.orgresearchgate.net This allows for the study of finite-temperature and solvent effects on the electronic structure and properties, providing a more realistic picture of the system's behavior than static calculations in a vacuum. rsc.orgresearchgate.net Such simulations are vital for understanding the intricate interplay between the permanganate ion and its surrounding water molecules, which in turn is key to understanding the behavior of this compound in solution.

Molecular Dynamics Simulations of this compound in Solution

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound and related species, MD simulations provide a dynamic picture of their behavior in solution, particularly in water.

Car-Parrinello molecular dynamics (CPMD), a method that combines DFT with molecular dynamics, has been used to simulate the permanganate ion (MnO₄⁻) in both the gas phase and in aqueous solution. acs.orgresearchgate.netacs.org These simulations offer detailed insights into the structure of the solvation shell around the ion. acs.orgresearchgate.netacs.org It was found that, on average, the permanganate ion is hydrogen-bonded to approximately four water molecules. researchgate.netacs.org The simulations also allow for the study of dynamic effects on molecular properties, such as the Mn-O bond length and NMR magnetic shieldings, by averaging these properties over the course of the simulation trajectory. acs.orgresearchgate.net The results indicated that immersion in water causes a very slight contraction of the average Mn-O bond length. acs.org

Furthermore, combining MD simulations with highly correlated quantum-chemical methods allows for the modeling of spectroscopic properties in solution. rsc.org For example, the absorption spectrum of the MnO₄⁻ ion in water has been modeled by taking structures from ab initio molecular dynamics simulations and then performing high-level calculations on them. rsc.org This approach demonstrated that explicit inclusion of solvent and finite-temperature effects is crucial for accurately reproducing experimental spectra and correctly assigning electronic transitions. rsc.org

Predictive Modeling of Reactivity and Selectivity in Oxidation Processes

Predictive modeling aims to establish relationships between the structure of reactants and their reactivity, which is crucial for understanding and controlling the oxidation processes involving permanganate. Kinetic studies provide the fundamental data for these models.

Research on the permanganate oxidation of various organic compounds, such as α-amino acids and fluorenes, has focused on determining rate constants and activation parameters for different reaction pathways. scirp.orgresearchgate.net For the oxidation of seven different α-amino acids, studies revealed that the reactions are autocatalyzed by the manganese dioxide (MnO₂) product. researchgate.net By separating the non-autocatalytic and autocatalytic pathways, researchers were able to establish correlations between the activation enthalpy and the dissociation energy of the amino group, creating a predictive framework for this class of compounds. researchgate.net

In the oxidation of fluorene and its derivatives, kinetic studies in acidic media showed that the reactions proceed through the formation of an intermediate complex between the substrate and this compound. scirp.org The reaction rates were determined, and activation parameters were evaluated, providing a basis for predicting how different substituents on the fluorene ring affect reactivity. scirp.org However, developing broad, quantitative structure-activity relationships (QSARs) for permanganate reactions remains a challenge due to the complexity of the reaction mechanisms and the influence of solution conditions like pH and buffer composition.

Advanced Applications of Permanganic Acid in Chemical Synthesis

Selective Oxidation Reactions in Complex Organic Synthesis

The high oxidation potential of the permanganate ion (MnO₄⁻) allows it to oxidize a wide array of organic functional groups. libretexts.org While this reactivity can be a challenge, modern synthetic strategies have developed methods to control its power, enabling selective transformations even in molecules with multiple sensitive sites.

One of the classic and powerful applications of permanganate is the oxidative cleavage of carbon-carbon double bonds. jove.com Under vigorous conditions, such as high temperature or strong acidity, permanganate cleaves alkenes to produce ketones and carboxylic acids. libretexts.orgualberta.ca This reaction is particularly useful for synthesizing carboxylic acids from alkenes that have at least one vinylic hydrogen.

The substitution pattern of the alkene dictates the final products of the cleavage reaction:

Unsubstituted (terminal) carbons are oxidized to carbon dioxide. pressbooks.pub

Monosubstituted carbons are oxidized to carboxylic acids. pressbooks.pub

Disubstituted carbons are oxidized to ketones. pressbooks.pub

This predictability makes oxidative cleavage a valuable tool for both synthesis and structural elucidation. libretexts.org While ozonolysis is another common method for alkene cleavage, permanganate offers a direct route to carboxylic acids without the need for an oxidative workup step. youtube.com However, the conditions required for permanganate cleavage are harsh and can affect other sensitive functional groups in the molecule. youtube.com

Table 1: Products of Permanganate-Mediated Oxidative Cleavage of Alkenes

| Alkene Substituent Pattern | Cleavage Products |

|---|---|

| Unsubstituted (R¹=H, R²=H) | Carbon Dioxide (CO₂) |

| Monosubstituted (R¹=Alkyl/Aryl, R²=H) | Carboxylic Acid (R¹COOH) |

| Disubstituted (R¹=Alkyl/Aryl, R²=Alkyl/Aryl) | Ketone (R¹COR²) |

Permanganate is highly effective for the oxidation of various alcohols and the alkyl side chains of aromatic rings.

Alcohols : Primary alcohols are readily oxidized to carboxylic acids by permanganate. chemistrysteps.comlibretexts.org The reaction typically proceeds through an aldehyde intermediate, which is rapidly oxidized further under the reaction conditions. libretexts.org Secondary alcohols are efficiently converted to ketones. chemistrysteps.comstudymind.co.uk Tertiary alcohols, lacking a hydrogen on the carbinol carbon, are resistant to oxidation under typical conditions. studymind.co.uk The selective oxidation of primary alcohols to aldehydes is challenging with permanganate due to its strong oxidizing nature, but specialized conditions, such as phase-transfer catalysis, can achieve this transformation with high selectivity for certain substrates like benzyl alcohols. rasayanjournal.co.in

Aromatic Systems : A notable application of permanganate is the oxidation of alkyl side chains on aromatic rings to carboxylic acids. libretexts.orgleah4sci.com For this reaction to proceed, the benzylic carbon (the carbon atom attached to the ring) must possess at least one hydrogen atom. libretexts.orglibretexts.org Interestingly, the entire alkyl chain is cleaved, leaving only a carboxylic acid group attached to the ring. stackexchange.com This makes it a powerful tool for synthesizing benzoic acid and its derivatives from various alkylbenzenes. libretexts.org Compounds without benzylic hydrogens, such as tert-butylbenzene, are inert to this oxidation. libretexts.org

Controlling the selectivity of powerful oxidants like permanganate is a key challenge in modern synthesis. Several strategies have been developed to achieve this control.

Chemoselectivity : This involves oxidizing one functional group in the presence of others. Using permanganate supported on an inert solid like alumina can enhance chemoselectivity, allowing for the dehydrogenation of 2-imidazolines to imidazoles while leaving other oxidizable groups like sulfides and ethers untouched. nih.gov Modified workup procedures and the use of aqueous media can also lead to highly chemoselective oxidation of terminal olefins to α-hydroxy ketones without affecting protected hydroxyl groups elsewhere in the molecule. organic-chemistry.org

Regioselectivity : This refers to the control of which position in a molecule is oxidized. The regioselectivity of permanganate oxidation can be influenced by pH. For instance, in the oxidation of tetracycline, the most susceptible site for attack changes as the molecule deprotonates with increasing pH, allowing for targeted oxidation of either the phenolic or alkene moieties. sciengine.comnih.govresearchgate.net

Stereoselectivity : This is the control over the three-dimensional arrangement of atoms in the product. Under cold, dilute, and basic conditions, permanganate reacts with alkenes to produce cis-diols via a syn-addition mechanism involving a cyclic manganate ester intermediate. jove.comualberta.ca More advanced stereoselective syntheses have been achieved in the permanganate-mediated oxidative cyclization of 1,5,9-trienes, which allows for the controlled formation of multiple new stereocenters in complex tetrahydrofuran-containing fragments. researchgate.netacs.org

Functionalization of Alcohols and Aromatic Systems

Utilization of Permanganic Acid as a Precursor for Novel Catalysts

Beyond its direct use as an oxidant, this compound is a valuable precursor for synthesizing novel heterogeneous catalysts. escholarship.orgdntb.gov.ua Aqueous solutions of this compound can be used to prepare unsupported and supported manganese oxide (MnOx) catalysts. acs.org

Research has shown that catalysts derived from HMnO₄ exhibit distinct properties compared to those prepared from other manganese salts like manganese nitrate. acs.org For example, MnOx catalysts prepared from this compound on an alumina support show high dispersion of the manganese species. acs.org This high dispersion correlates with high catalytic activity in reactions such as the selective catalytic reduction of NOx with ammonia (DeNOx). acs.org The resulting unsupported manganese oxide from an HMnO₄ precursor is initially amorphous with a high surface area and transforms into crystalline α-Mn₂O₃ at higher temperatures. acs.org Similarly, using high-valent manganese precursors like KMnO₄ to synthesize mixed-metal oxide catalysts, such as MnOx-CeO₂, leads to materials with improved redox properties and a higher concentration of catalytically important species like Mn⁴⁺ and oxygen vacancies. mdpi.com

Integration of this compound Chemistry with Green Synthesis Methodologies

While permanganate is a powerful stoichiometric oxidant, which can be contrary to some principles of green chemistry, several approaches have integrated its use into more sustainable synthetic protocols. researchgate.net

A key aspect of its "green" potential lies in the recyclability of its byproduct, manganese dioxide (MnO₂). acs.org Industrial processes have been developed to recover MnO₂ from reaction mixtures and re-oxidize it back to permanganate, creating a sustainable cycle that significantly reduces manganese waste. acs.orgsciencemadness.org

Another major advancement is the use of Phase-Transfer Catalysis (PTC) . phasetransfercatalysis.com Permanganate salts are typically soluble in water but not in the organic solvents where most substrates are dissolved. Phase-transfer catalysts, such as quaternary ammonium salts, facilitate the transfer of the permanganate ion into the organic phase, allowing the reaction to proceed under milder, biphasic conditions. rasayanjournal.co.inphasetransfercatalysis.com This technique often enhances selectivity, reduces the need for harsh organic solvents, and allows for lower reaction temperatures, all of which are tenets of green chemistry. rasayanjournal.co.injetir.org For example, the highly selective oxidation of benzyl alcohols to benzaldehydes without over-oxidation to benzoic acid has been achieved using PTC in greener, non-polar solvents. rasayanjournal.co.in

Furthermore, using permanganate supported on solid materials like manganese dioxide or alumina allows for solvent-free reaction conditions. organic-chemistry.orgresearchgate.net This heterogeneous approach simplifies product purification, as the oxidant and its byproduct can be removed by simple filtration, and it minimizes the environmental impact associated with solvent use and disposal. organic-chemistry.org

Permanganate-Based Advanced Oxidation Processes (AOPs) for Pollutant Abatement

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation. researchgate.netnih.gov These processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), which are powerful, non-selective oxidants capable of degrading a wide range of refractory contaminants. researchgate.netresearchgate.net